molecular formula C13H14N2O B1357071 N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine CAS No. 871825-60-4

N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine

Cat. No.: B1357071
CAS No.: 871825-60-4
M. Wt: 214.26 g/mol
InChI Key: OEPWSCXLHMBFPC-UHFFFAOYSA-N
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Description

N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine is an organic compound that features a benzylamine structure with a pyridin-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine typically involves the reaction of 3-(pyridin-2-yloxy)benzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted benzylamine derivatives.

Scientific Research Applications

N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[3-(pyridin-2-yloxy)phenyl]amine
  • N-methyl-N-[3-(pyridin-2-yloxy)benzyl]acetamide
  • N-methyl-N-[3-(pyridin-2-yloxy)benzyl]pyrrolidine

Uniqueness

N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine is unique due to its specific combination of a benzylamine structure with a pyridin-2-yloxy substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-methyl-1-(3-pyridin-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-14-10-11-5-4-6-12(9-11)16-13-7-2-3-8-15-13/h2-9,14H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPWSCXLHMBFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594593
Record name N-Methyl-1-{3-[(pyridin-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871825-60-4
Record name N-Methyl-1-{3-[(pyridin-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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